molecular formula C18H20O6 B2797323 Colutehydroquinone

Colutehydroquinone

Cat. No.: B2797323
M. Wt: 332.3 g/mol
InChI Key: RRVWIPPRKMQDAO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: Colutehydroquinone can be synthesized through the extraction of the root bark of Colutea arborescens. The process involves isolating the compound using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified to achieve a high level of purity (≥98%) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The root bark is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Colutehydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .

Mechanism of Action

Colutehydroquinone exerts its antifungal effects by inhibiting the growth of fungal cells. It binds to DNA-dependent RNA polymerase, preventing transcription and replication. Additionally, it inhibits protein synthesis by binding to ribosomes and blocking translation . These actions disrupt the cellular processes of fungi, leading to their death .

Comparison with Similar Compounds

Uniqueness: Colutehydroquinone is unique due to its specific antifungal activity and its ability to inhibit both transcription and translation in fungal cells. This dual mechanism of action makes it a valuable compound for developing antifungal therapies .

Properties

IUPAC Name

2,3-dimethoxy-5-[(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-yl]benzene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-21-12-5-4-10-6-11(9-24-15(10)7-12)13-8-14(19)17(22-2)18(23-3)16(13)20/h4-5,7-8,11,19-20H,6,9H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVWIPPRKMQDAO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C[C@@H](CO2)C3=CC(=C(C(=C3O)OC)OC)O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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